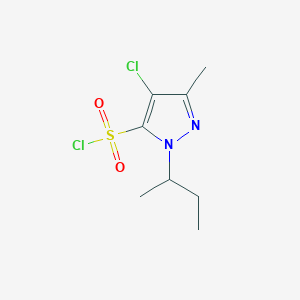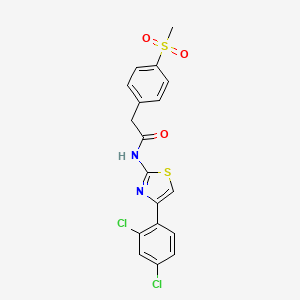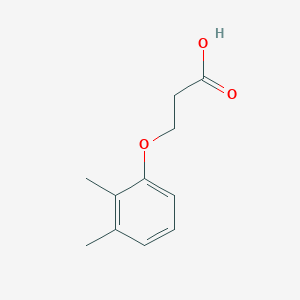![molecular formula C23H25N3O2 B2427145 2-(8-甲基-10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)-N-(4-甲基苄基)乙酰胺 CAS No. 1251710-51-6](/img/structure/B2427145.png)
2-(8-甲基-10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)-N-(4-甲基苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a compound of considerable interest due to its intricate structure and potential applications in various fields such as chemistry, biology, and medicine. This complex compound combines several aromatic and heterocyclic elements, enhancing its chemical reactivity and biological activity.
科学研究应用
Chemistry
This compound serves as a precursor for more complex organic molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology
Due to its structural complexity, it can interact with biological macromolecules, making it a valuable tool in biochemical research and drug development.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, pending further research and clinical trials.
Industry
The compound's stability and reactivity make it suitable for use in material science, particularly in developing new polymers and nanomaterials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves multistep organic synthesis. The key steps include:
Formation of the naphthyridine core: This often starts with a condensation reaction involving aromatic aldehydes and amino compounds under acidic or basic conditions.
Introduction of the methyl and oxo groups: This can be achieved via selective alkylation and oxidation reactions.
Formation of the final amide bond: This step involves coupling the 4-methylbenzyl group with the intermediate compound using reagents such as carbodiimides under mild conditions.
Industrial Production Methods
In industrial settings, large-scale synthesis follows similar pathways but with optimized reaction conditions to enhance yield and purity. Catalysts and continuous flow reactors may be used to streamline the process and minimize by-products.
化学反应分析
Types of Reactions
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is versatile in its reactivity, undergoing several types of reactions:
Oxidation: : Typically using agents like potassium permanganate, leading to further functionalization of the aromatic rings.
Reduction: : Hydrogenation under catalytic conditions can reduce the oxo group to a hydroxyl group.
Substitution: : Electrophilic or nucleophilic substitution reactions, facilitated by the aromatic nature of the compound.
Common Reagents and Conditions
Common reagents include hydrogen (for reduction), potassium permanganate (for oxidation), and various halides for substitution reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions but generally include various substituted derivatives and further oxidized or reduced forms of the compound.
作用机制
The mechanism of action of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways relevant to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Uniqueness
What sets this compound apart is its unique combination of aromatic and heterocyclic structures, which confer distinct reactivity and biological activity.
Similar Compounds
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-benzylacetamide: : Similar structure but lacks the additional methyl group, which can significantly alter its chemical properties.
2-(8-methyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylbenzyl)acetamide: : Similar but lacks the oxo group, affecting its reactivity.
属性
IUPAC Name |
2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-3-6-17(7-4-15)12-24-22(27)14-26-10-9-21-19(13-26)23(28)18-11-16(2)5-8-20(18)25-21/h3-8,11H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAKUCYNDBOMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)
![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427071.png)

![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)
![11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)
![2,4-dimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2427076.png)

![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)

